![molecular formula C13H21N3O B5902762 N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]but-3-enamide](/img/structure/B5902762.png)
N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]but-3-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]but-3-enamide, also known as EPPB, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. EPPB belongs to the family of pyrazole compounds and has been used as a tool compound to study the functions of various proteins in cells.
Mechanism of Action
N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]but-3-enamide works by binding to the ATP-binding site of AKT and mTOR, thereby inhibiting their activity. This leads to a decrease in downstream signaling pathways and ultimately affects cellular functions such as cell growth, proliferation, and survival.
Biochemical and Physiological Effects
N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]but-3-enamide has been shown to have various biochemical and physiological effects in cells. Inhibition of AKT and mTOR by N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]but-3-enamide has been shown to induce apoptosis (programmed cell death) in cancer cells. N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]but-3-enamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]but-3-enamide has been shown to modulate autophagy, a cellular process that plays important roles in various physiological processes, including cellular homeostasis and stress response.
Advantages and Limitations for Lab Experiments
One advantage of using N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]but-3-enamide in lab experiments is its specificity for AKT and mTOR. N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]but-3-enamide has been shown to have minimal off-target effects, which makes it a valuable tool compound for studying the functions of these proteins in cells. However, one limitation of using N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]but-3-enamide is its relatively low potency compared to other AKT and mTOR inhibitors. This may limit its use in certain experimental settings.
Future Directions
There are several future directions for the use of N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]but-3-enamide in scientific research. One potential application is the study of the role of AKT and mTOR in diseases other than cancer, such as neurodegenerative disorders. In addition, further optimization of N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]but-3-enamide and the development of more potent analogs may expand its use in experimental settings. Finally, the use of N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]but-3-enamide in combination with other drugs may lead to the development of more effective treatments for various diseases.
Synthesis Methods
The synthesis of N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]but-3-enamide involves the reaction of 1-ethylpropylamine with 4-methyl-1H-pyrazole-5-carboxylic acid to form the corresponding amide. The amide is then reacted with but-3-en-2-one to produce N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]but-3-enamide.
Scientific Research Applications
N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]but-3-enamide has been used in various scientific research applications, including the study of protein function and signaling pathways in cells. N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]but-3-enamide has been shown to inhibit the activity of several proteins, including the protein kinase B (AKT) and the mammalian target of rapamycin (mTOR). These proteins play important roles in cell growth, proliferation, and survival, and their dysregulation is associated with various diseases, including cancer.
properties
IUPAC Name |
N-(4-methyl-2-pentan-3-ylpyrazol-3-yl)but-3-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-5-8-12(17)15-13-10(4)9-14-16(13)11(6-2)7-3/h5,9,11H,1,6-8H2,2-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVDOSBPYPZWBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1C(=C(C=N1)C)NC(=O)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}phenyl)amino]acetic acid](/img/structure/B5902689.png)
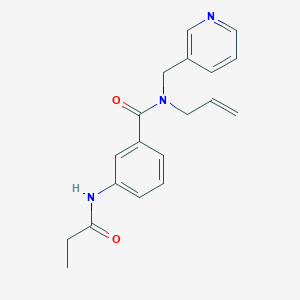
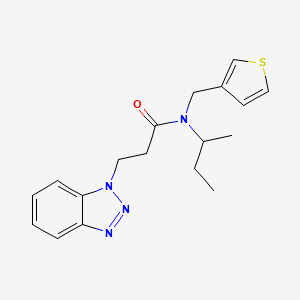
![3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]propanamide](/img/structure/B5902697.png)
![N-[2-(2,5-dimethylphenyl)ethyl]-3-(propionylamino)benzamide](/img/structure/B5902706.png)
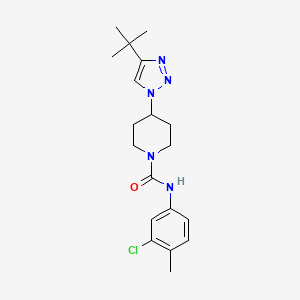
![5-(aminosulfonyl)-N-ethyl-2-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]benzamide](/img/structure/B5902729.png)
![N-ethyl-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylprop-2-en-1-yl)butanamide](/img/structure/B5902736.png)
![N-[2-(2-ethoxyphenyl)ethyl]-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B5902747.png)
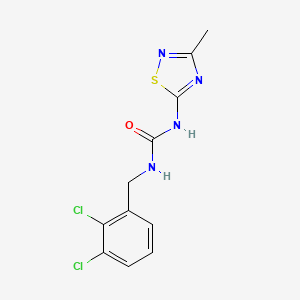
![N-[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B5902753.png)

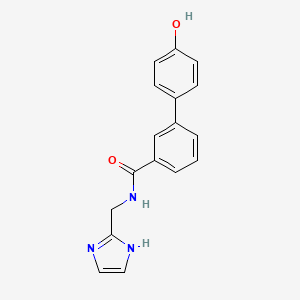
![2-[1-(3-allyl-4-ethoxybenzyl)-3-oxopiperazin-2-yl]-N-methylacetamide](/img/structure/B5902773.png)